molecular formula C19H26Cl2N4O6 B12978597 4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride

4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione dihydrochloride

Cat. No.: B12978597
M. Wt: 477.3 g/mol
InChI Key: VDSKFJKLQRFBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core linked to a triethylene glycol chain terminated with a primary amine group. The dihydrochloride salt (C₁₉H₂₅Cl₂N₄O₆, MW: 440.88) enhances solubility and crystallinity compared to its free base form .

Properties

Molecular Formula

C19H26Cl2N4O6

Molecular Weight

477.3 g/mol

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;dihydrochloride

InChI

InChI=1S/C19H24N4O6.2ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;;/h1-3,14,21H,4-11,20H2,(H,22,24,25);2*1H

InChI Key

VDSKFJKLQRFBOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties :

  • Storage : Stable under inert atmosphere at 2–8°C .
  • Safety : Classified with hazard statement H361 (suspected reproductive toxicity), necessitating stringent handling protocols .

Applications : Primarily used in proteolysis-targeting chimera (PROTAC) development due to its ability to recruit cereblon E3 ligase, enabling targeted protein degradation .

Comparison with Similar Compounds

Structural Analogues and Modifications

Compound 29 (4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • Key Difference : Azidohexyl chain instead of triethylene glycol-amine.
  • Synthesis : Requires Pd/C-catalyzed hydrogenation to convert azide to amine (yield: 17%) .

Compound 30 (4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • Key Difference : Shorter hexyl chain vs. triethylene glycol.
  • Properties : Reduced hydrophilicity may limit solubility in aqueous systems compared to the target compound’s ethylene oxide-rich chain .

Compound 43 (4-((9-Aminononyl)amino)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

  • Key Difference: Extended nonyl chain and methyl-substituted dioxopiperidin.
  • Impact : Longer alkyl chains may enhance membrane permeability but reduce solubility .

Compound 36 (2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide)

  • Key Difference: Acetamide linker instead of direct aminoethyl attachment.
  • Synthesis : Achieved via azide reduction (yield: 95%), suggesting superior efficiency over the target compound’s route .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.